Class-Level FGFR1-3 Kinase Inhibitory Activity of the 5-Amino-1H-Pyrazole-1-Carbonyl Scaffold
The 5-amino-1H-pyrazole-1-carbonyl scaffold, which forms the core structure of CAS 1856063-10-9, has been validated as a pharmacophore for pan-FGFR inhibition. In a direct head-to-head comparison within a published series, a representative close structural analog, compound 8e, demonstrated potent in vitro activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 56.4 nM, 35.2 nM, and 95.5 nM, respectively [1]. This quantitative baseline establishes the scaffold's fundamental capacity for potent kinase engagement, which is a property dependent on the correct 5-amino-1-carbonyl substitution pattern. The target compound's 4-methyl group offers a clear vector for modulating this established baseline activity.
| Evidence Dimension | Pan-FGFR Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | No direct data available for CAS 1856063-10-9. Structurally belongs to the 5-amino-1H-pyrazole-1-carbonyl series. |
| Comparator Or Baseline | Compound 8e (a close structural analog from the same 5-amino-1H-pyrazole-1-carbonyl class) |
| Quantified Difference | Comparator Inhibitory Activity: FGFR1 IC50 = 56.4 nM; FGFR2 IC50 = 35.2 nM; FGFR3 IC50 = 95.5 nM |
| Conditions | In vitro enzymatic inhibition assay against FGFR1-3 (Zhang & Yu, 2020) |
Why This Matters
This class-level data provides experimental validation that the core scaffold of CAS 1856063-10-9 is a productive starting point for kinase inhibitor programs, offering a strong evidence-based rationale for its procurement over unrelated pyrazole building blocks.
- [1] Zhang, Y., & Yu, N. (2020). Design, Synthesis and Biological Evaluation: 5-amino-1H-pyrazole-1-carbonyl derivatives as FGFR Inhibitors. Letters in Drug Design & Discovery, 17(11), 1330–1341. DOI: 10.2174/1570180817999200608140628 View Source
